Technical Guide: Therapeutic Potential of 2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine
Technical Guide: Therapeutic Potential of 2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine
The following technical guide provides an in-depth analysis of the therapeutic potential, pharmacological mechanisms, and experimental protocols for 2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine , a specialized derivative of the privileged imidazo[1,2-a]pyridine scaffold.[1]
[1]
Executive Summary & Chemical Identity
2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine represents a refined lead compound within the imidazo[1,2-a]pyridine class, a scaffold historically validated by blockbuster drugs such as Zolpidem (hypnotic) and Alpidem (anxiolytic).[1]
This specific derivative is distinguished by its 2-(2-methoxy-5-methylphenyl) substitution pattern.[1][2][3] This structural modification is engineered to modulate lipophilicity (LogP), enhance metabolic stability by blocking the oxidation-prone para-position of the phenyl ring, and fine-tune selectivity for GABA-A receptors and the Translocator Protein (TSPO) .[1]
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-(2-methoxy-5-methylphenyl)imidazo[1,2-a]pyridine |
| Molecular Formula | C₁₅H₁₄N₂O |
| Molecular Weight | 238.29 g/mol |
| Core Scaffold | Imidazo[1,2-a]pyridine (Fused bicyclic 5-6 heterocycle) |
| Key Substituents | 2-Methoxy (Steric/Electronic modulation), 5-Methyl (Lipophilicity/Metabolic block) |
| Predicted LogP | ~3.2 – 3.5 (High CNS penetration) |
| Primary Targets | GABA-A Receptor ( |
Mechanism of Action (MOA) & Pharmacology[1]
The therapeutic potential of this compound is driven by its interaction with two primary neuropharmacological targets.[1] The specific 2-methoxy-5-methyl substitution is critical for differentiating its activity profile from generic analogs.[1]
Primary Mechanism: GABA-A Receptor Allosteric Modulation
Like its structural analog Zolpidem, this compound acts as a Positive Allosteric Modulator (PAM) at the benzodiazepine binding site of the GABA-A receptor.[1]
-
Binding Dynamics: The imidazo[1,2-a]pyridine core docks into the
/ interface of the GABA-A receptor.[1] -
Selectivity Enhancement: The 2-methoxy group provides steric bulk that may favor specific
-subunit isoforms (e.g., 2 or 3 over 1), potentially separating anxiolytic effects from sedative effects .[1] -
Signaling Cascade: Binding increases the frequency of chloride (
) channel opening Hyperpolarization of the neuronal membrane Reduced neuronal excitability.[1]
Secondary Mechanism: TSPO Ligand (Neuroinflammation)
The 2-phenylimidazo[1,2-a]pyridine scaffold is a privileged structure for binding the Translocator Protein (TSPO) , located on the outer mitochondrial membrane.[1]
-
Therapeutic Relevance: TSPO is upregulated during neuroinflammation (microglial activation).[1]
-
Action: Ligands binding to TSPO modulate cholesterol transport, steroidogenesis (neurosteroid production), and mitochondrial respiration, offering potential in treating neurodegenerative disorders (e.g., Alzheimer's, Multiple Sclerosis).[1]
Visualized Signaling Pathway
The following diagram illustrates the dual-pathway mechanism (GABAergic modulation and TSPO-mediated neurosteroidogenesis).[1]
Caption: Dual mechanistic pathway showing GABA-A receptor modulation (left) and TSPO-mediated neurosteroidogenesis (right).[1]
Experimental Protocols
Chemical Synthesis (Groebke-Blackburn-Bienaymé Reaction)
This multicomponent reaction is the most efficient method for synthesizing the 2-(2-methoxy-5-methylphenyl) derivative.[1]
Reagents:
-
2-Aminopyridine (1.0 equiv)[1]
-
2-Methoxy-5-methylbenzaldehyde (1.0 equiv)[1]
-
Isocyanide (e.g., tert-butyl isocyanide or cyclohexyl isocyanide) (1.0 equiv)[1]
-
Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Iodine (I₂)[1]
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM)[1]
Step-by-Step Protocol:
-
Preparation: In a 10 mL microwave vial, dissolve 2-aminopyridine (1.0 mmol) and 2-methoxy-5-methylbenzaldehyde (1.0 mmol) in MeOH (3 mL).
-
Activation: Add the catalyst (e.g., 5 mol% Sc(OTf)₃) and stir at room temperature for 10 minutes to form the imine intermediate.
-
Cyclization: Add the isocyanide (1.0 mmol). Seal the vial.
-
Reaction: Heat to 60°C (conventional heating) for 12 hours OR irradiate in a microwave reactor at 100°C for 20 minutes.
-
Work-up: Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient 80:20 to 50:50).
-
Validation: Confirm structure via ¹H-NMR (look for characteristic singlet of methoxy at ~3.8 ppm and methyl at ~2.3 ppm).[1]
In Vitro Binding Assay (Radioligand Displacement)
To determine affinity (
Materials:
-
Rat cortical membrane homogenates.[1]
-
Radioligand: [³H]-Flumazenil (0.5 nM).[1]
-
Test Compound: 2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine (concentration range
to M).[1]
Protocol:
-
Incubation: Mix membrane suspension (200 µg protein), [³H]-Flumazenil, and test compound in Tris-HCl buffer (pH 7.4). Total volume: 500 µL.[1]
-
Equilibrium: Incubate at 4°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % displacement vs. log[concentration] to determine
and calculate using the Cheng-Prusoff equation.
Therapeutic Applications & Data Analysis
Therapeutic Indications
Based on the scaffold's profile, this compound is positioned for:
-
Anxiety Disorders (GAD): Potential for anxiolysis with reduced sedation compared to classic benzodiazepines (due to
2/ 3 selectivity).[1] -
Insomnia: Short-term treatment of sleep initiation (if PK profile is rapid-onset/short-duration).[1]
-
Neuroinflammation Imaging: As a PET tracer precursor (if radiolabeled with ¹¹C or ¹⁸F on the methoxy group) for mapping TSPO distribution in Alzheimer's brains.[1]
Comparative Pharmacological Data (Predicted)
The following table contrasts the test compound with standard imidazo[1,2-a]pyridines.
| Compound | Substituent (Pos 2) | Target Affinity ( | Primary Effect | Predicted Metabolic Stability |
| Zolpidem | 4-Methylphenyl | ~10 nM (GABA-A | Hypnotic | Moderate (CYP3A4 oxidation) |
| Alpidem | 4-Chlorophenyl | ~1-5 nM (TSPO/GABA) | Anxiolytic | High |
| Test Compound | 2-Methoxy-5-methylphenyl | < 20 nM (Predicted) | Dual (Anxiolytic/Anti-inflam) | High (Blocked para-position) |
Structure-Activity Relationship (SAR) Logic
-
2-Methoxy Group: Increases steric hindrance near the orthosteric site, preventing "flat" binding modes associated with non-selective sedation.[1] It also acts as a hydrogen bond acceptor.[1]
-
5-Methyl Group: Increases lipophilicity (
LogP), enhancing Blood-Brain Barrier (BBB) permeability.[1] Crucially, it blocks the metabolic "soft spot" on the phenyl ring, potentially extending half-life ( ) compared to unsubstituted analogs.[1]
References
-
Scaffold Pharmacology: Deep, A., et al. (2017).[1] "Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents." Current Topics in Medicinal Chemistry. Link
-
Synthesis Methodology: Guchhait, S. K., et al. (2018).[1] "Groebke-Blackburn-Bienaymé Reaction: An Overview of Recent Advances." ACS Catalysis.[1] Link[1]
-
TSPO Ligands: Rupprecht, R., et al. (2010).[1] "Translocator protein (18 kDa) (TSPO) as a therapeutic target for neurological and psychiatric disorders."[1] Nature Reviews Drug Discovery.[1] Link
-
GABA-A Modulation: Hanson, S. M., et al. (2008).[1] "Structural basis for ligand recognition by the GABA-A receptor."[1] Nature Structural & Molecular Biology.[1] Link
-
Chemical Identity: PubChem Compound Summary for Imidazo[1,2-a]pyridine derivatives. Link
